1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
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Overview
Description
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a complex organic compound that features a unique combination of isoxazole, oxadiazole, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carbon disulfide followed by cyclization.
Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Urea formation: Finally, the isoxazole and oxadiazole-thioether intermediates are coupled with an isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: The uniqueness of 1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea lies in its combination of isoxazole, oxadiazole, and urea functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-11-10-13(21-24-11)18-15(22)17-8-5-9-25-16-20-19-14(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCOYKNJJZBPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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